4-Chloro-3-fluorobenzyl Moiety Confers 268-Fold Superior Anti-Dengue Potency Versus Unsubstituted Benzyl Analog in NS4B Inhibitor Scaffold
In a systematic SAR exploration of spiropyrazolopyridone dengue virus inhibitors, compound 22 (JMX0376) bearing the 4-chloro-3-fluorobenzyl substituent exhibited an EC50 of 0.57 nM against DENV-2. In contrast, compound 1a, the direct analog bearing an unsubstituted benzyl group, exhibited an EC50 of 153 nM against DENV-2 under identical assay conditions [1]. This represents an approximately 268-fold improvement in antiviral potency attributable specifically to the 4-chloro-3-fluoro substitution pattern. Compound 22 also demonstrated broad-spectrum activity against DENV-1 (EC50 = 0.32 nM) and DENV-3 (EC50 = 1.2 nM), establishing the 4-chloro-3-fluorobenzyl group as the optimal substituent among all benzyl variants tested in this study [1].
| Evidence Dimension | Antiviral potency (DENV-2 inhibition) |
|---|---|
| Target Compound Data | EC50 = 0.57 nM (Compound 22 / JMX0376 containing 4-chloro-3-fluorobenzyl group) |
| Comparator Or Baseline | EC50 = 153 nM (Compound 1a containing unsubstituted benzyl group) |
| Quantified Difference | ~268-fold greater potency (0.57 nM vs 153 nM) |
| Conditions | DENV-2 replicon assay in BHK-21 cells; compound treatment for 48 hours; viral RNA quantification by qRT-PCR |
Why This Matters
This quantitative differentiation directly informs procurement decisions for antiviral drug discovery programs targeting dengue NS4B, where substitution with an unsubstituted benzyl bromide or alternative halogen pattern would likely yield inactive or substantially less potent compounds.
- [1] Xu J, Xie X, Ye N, et al. Design, synthesis and biological evaluation of spiropyrazolopyridone derivatives as potent dengue virus inhibitors. Bioorg Med Chem Lett. 2020;30(11):127162. View Source
